(2Z)-2-(2,3-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC16364986
Molecular Formula: C26H22O5
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22O5 |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C26H22O5/c1-28-22-12-6-11-19(26(22)29-2)16-24-25(27)21-14-13-20(17-23(21)31-24)30-15-7-10-18-8-4-3-5-9-18/h3-14,16-17H,15H2,1-2H3/b10-7+,24-16- |
| Standard InChI Key | XRLJAQJFAUZDKW-IRDHKZPBSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a benzofuran-3(2H)-one system, a heterocyclic framework known for its prevalence in bioactive natural products and synthetic pharmaceuticals. Position 2 of the benzofuran core is substituted with a (2,3-dimethoxybenzylidene) group, introducing a conjugated enone system stabilized by methoxy substituents. At position 6, a [(2E)-3-phenylprop-2-en-1-yl]oxy side chain extends via an ether linkage, incorporating a trans-configured propenyl group terminated by a phenyl ring.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>26</sub>H<sub>22</sub>O<sub>5</sub> |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | (2Z)-2-[(2,3-Dimethoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
| Stereochemistry | Z-configuration (C2), E-configuration (propenyl) |
The Z-configuration at the benzylidene double bond (C2) and E-configuration in the propenyl side chain are critical for maintaining planar conjugation, which may influence electronic properties and biological interactions.
Spectroscopic and Computational Data
The compound’s canonical SMILES (COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4) and InChIKey (XRLJAQJFAUZDKW-IRDHKZPBSA-N) provide identifiers for database retrieval and computational modeling. Density functional theory (DFT) studies could further elucidate its electronic structure, including frontier molecular orbitals and charge distribution.
Synthetic Approaches and Optimization
Multi-Step Synthesis
The synthesis of this compound involves sequential functionalization of the benzofuran core:
-
Benzofuran-3(2H)-one Preparation: Typically achieved via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
-
Benzylidene Introduction: A Knoevenagel condensation between the benzofuran-3(2H)-one and 2,3-dimethoxybenzaldehyde, facilitated by a base (e.g., piperidine), forms the Z-configured enone.
-
Propenyl Ether Side Chain Installation: Mitsunobu or Williamson ether synthesis couples a (2E)-3-phenylprop-2-en-1-ol derivative to position 6 of the benzofuran core.
Table 2: Key Synthetic Challenges
| Challenge | Impact on Yield/Purity |
|---|---|
| Stereochemical Control | Competing E/Z isomerization during condensation |
| Side Reactions | Oxidative degradation of propenyl ethers |
| Purification Complexity | Similar-polarity byproducts |
Yields are often moderate (30–50%), necessitating chromatographic purification. Recent advances in microwave-assisted synthesis or flow chemistry could mitigate these issues.
Hypothesized Biological Activities
Antimicrobial Activity
Analogous benzofuran compounds, such as phenyl hydrazone derivatives, exhibit broad-spectrum antimicrobial effects against Staphylococcus aureus and Candida albicans . While direct evidence for this compound is lacking, its methoxy groups and lipophilic propenyl side chain could enhance membrane permeability, a critical factor in combating Gram-positive bacteria .
Neuroactive Properties
The piperazine-like oxygen in the propenyl ether side chain (absent in this compound but present in analogs) has been linked to serotonin receptor modulation. Structural analogs may inspire derivatives with optimized blood-brain barrier penetration for neurological applications.
| Field | Rationale |
|---|---|
| Oncology | Tubulin inhibition via α,β-unsaturated ketone |
| Antimicrobials | Structural similarity to active benzofurans |
| Materials Science | Conjugated π-system for optoelectronic materials |
In materials science, the extended conjugation and rigid structure could enable applications in organic light-emitting diodes (OLEDs) or non-linear optical materials.
Research Challenges and Future Directions
Synthesis Scalability
Current methods are unsuitable for industrial-scale production due to low yields and tedious purification. Flow chemistry or enzymatic catalysis may offer greener, more efficient alternatives.
Biological Profiling
Comprehensive in vitro and in vivo studies are needed to validate hypothesized activities. Priority assays should include:
-
Cytotoxicity against NCI-60 cancer cell lines
-
Antibacterial disk diffusion assays
-
Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes)
Derivative Development
Structural modifications, such as replacing methoxy groups with fluorinated or amino substituents, could enhance bioavailability or target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume